Isopimpinellin

Übersicht

Beschreibung

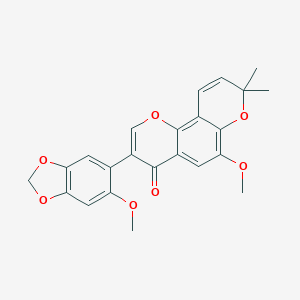

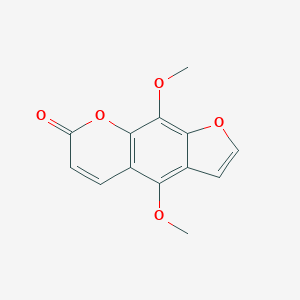

Isopimpinellin is a naturally occurring furanocoumarin compound, primarily found in various plant species, especially those in the carrot family Apiaceae. It is present in celery, garden angelica, parsnip, and the rind and pulp of limes . This compound has garnered significant attention due to its potential anticarcinogenic properties and various biological activities.

Wissenschaftliche Forschungsanwendungen

Isopimpinellin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Modellverbindung zur Untersuchung der Reaktivität und Eigenschaften von Furanocumarinen verwendet.

Medizin: Die Verbindung weist krebshemmende Eigenschaften auf und hemmt die Bildung von DNA-Addukten und die Initiation von Hauttumoren.

5. Wirkmechanismus

This compound übt seine Wirkungen über verschiedene molekulare Zielstrukturen und Signalwege aus:

Antiangiogene Wirkung: Es unterdrückt die Expression von proangiogenen Genen wie vaskulärem endothelialen Wachstumsfaktor, AKT und Hypoxie-induzierbarem Faktor 1-alpha.

Krebshemmende Wirkung: This compound hemmt die Bildung von DNA-Addukten und die Initiation von Hauttumoren, indem es die Aktivität von Karzinogenen wie 7,12-Dimethylbenz[a]anthracen blockiert.

Anti-Aging-Wirkung: Es hemmt die Überproduktion von Matrixmetalloproteinasen durch Unterdrückung der Mitogen-aktivierten Proteinkinase- und Aktivatorprotein-1-Signalwege.

Wirkmechanismus

Target of Action

Isopimpinellin, a furanocoumarin group of phytochemicals, primarily targets angiogenesis, the formation of new blood vessels from an existing vasculature . It interacts with key pro-angiogenic genes such as VEGF, AKT, and HIF-1α . Additionally, it regulates miR-15b-5p and miR-542-3p .

Mode of Action

This compound exerts its anti-angiogenic effect by inhibiting the proliferation, invasion, migration, and tube formation of Human Umbilical Vein Endothelial Cells (HUVECs) . It suppresses the expression of pro-angiogenic genes VEGF, AKT, and HIF-1α . Furthermore, it regulates miR-15b-5p and miR-542-3p, contributing to its anti-angiogenic effect .

Biochemical Pathways

This compound affects the angiogenesis pathway, which is instrumental in the metastatic spread of tumors . It downregulates all pro-angiogenic genes vegf, vegfr2, survivin, angpt-1, angpt-2, and tie-2 . This modulation of the angiogenesis pathway inhibits the formation of new blood vessels, restricting the growth of tumors .

Result of Action

This compound effectively inhibits angiogenesis, a key process in tumor metastasis . It suppresses the proliferation, invasion, migration, and tube formation of HUVECs . In zebrafish embryos, it inhibits the development of intersegmental vessels (ISVs) through the significant downregulation of all pro-angiogenic genes .

Biochemische Analyse

Biochemical Properties

Isopimpinellin has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the expression of pro-angiogenic genes VEGF, AKT, and HIF-1α . It also exerts its anti-angiogenic effect through the regulation of miR-15b-5p and miR-542-3p .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For example, it effectively inhibited Human Umbilical Vein Endothelial Cell (HUVEC) proliferation, invasion, migration, and tube formation, which are key steps in angiogenesis . It also demonstrated a dose- and cell line-dependent decrease in cell proliferation/viability in various cancer cell lines .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It markedly suppresses the expression of pro-angiogenic genes VEGF, AKT, and HIF-1α . Furthermore, it exerts its anti-angiogenic effect through the regulation of miR-15b-5p and miR-542-3p .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages. For instance, in a mouse model of maximal electroshock-induced tonic–clonic seizures, this compound had no impact on the anticonvulsant potencies of four classic antiseizure medications when administered alone .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Isopimpinellin kann über den Mevalonat-Weg synthetisiert werden. Der Biosyntheseprozess ist komplex und erfordert präzise Reaktionsbedingungen, um die korrekte Bildung der Furanocumarin-Struktur zu gewährleisten.

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound erfolgt in der Regel durch Extraktion aus pflanzlichen Quellen. So wurde beispielsweise der Methanolauszug aus Ammi majus L. Früchten, gewonnen mit einem beschleunigten Lösungsmittelextraktionsverfahren, als effektiv zur Isolierung von this compound befunden . Dieses Verfahren gewährleistet eine hohe Ausbeute und Reinheit der Verbindung, wodurch sie für verschiedene Anwendungen geeignet ist.

Analyse Chemischer Reaktionen

Reaktionstypen: Isopimpinellin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind entscheidend, um die Verbindung zu modifizieren, um ihre biologische Aktivität zu verbessern oder ihre Eigenschaften zu untersuchen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden, um this compound zu oxidieren.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden zur Reduktion von this compound eingesetzt.

Substitution: Verschiedene Nukleophile können unter kontrollierten Bedingungen zur Substitution von funktionellen Gruppen in this compound verwendet werden.

Hauptprodukte: Die bei diesen Reaktionen entstehenden Hauptprodukte hängen von den verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation von this compound zur Bildung von hydroxylierten Derivaten führen, während die Reduktion zu reduzierten Furanocumarin-Verbindungen führen kann.

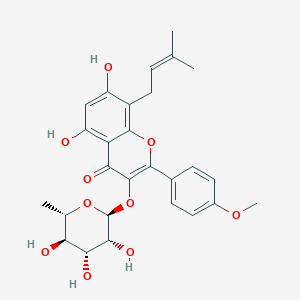

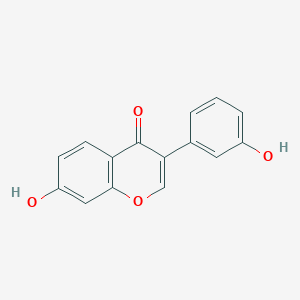

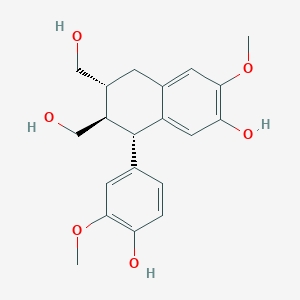

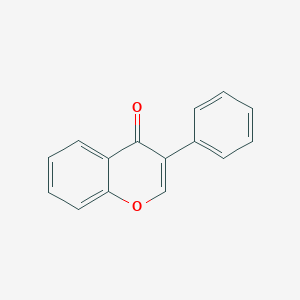

Vergleich Mit ähnlichen Verbindungen

Isopimpinellin gehört zur Gruppe der Methoxyfuranocumarine, zu der Verbindungen wie Xanthotoxin und Bergapten gehören . Diese Verbindungen haben ähnliche Strukturen und biologische Aktivitäten, unterscheiden sich jedoch in ihren spezifischen Wirkungen und ihrer Potenz.

Xanthotoxin: Bekannt für seine Verwendung in der Photochemotherapie bei Hauterkrankungen.

Bergapten: Zeigt starke photosensibilisierende Eigenschaften und wird zur Behandlung von Vitiligo und Psoriasis eingesetzt.

This compound zeichnet sich durch seine einzigartige Kombination aus krebshemmenden, antiangiogenen und Anti-Aging-Eigenschaften aus, was es zu einer vielseitigen Verbindung für verschiedene wissenschaftliche und industrielle Anwendungen macht.

Eigenschaften

IUPAC Name |

4,9-dimethoxyfuro[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O5/c1-15-10-7-3-4-9(14)18-12(7)13(16-2)11-8(10)5-6-17-11/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFMAXQKDIGCMTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=COC2=C(C3=C1C=CC(=O)O3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30197457 | |

| Record name | Isopimpinellin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isopimpinellin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034312 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Cytochromes P450 (P450s) and glutathione S-transferases (GSTs) constitute two important enzyme families involved in carcinogen metabolism. Generally, P450s play activation or detoxifying roles while GSTs act primarily as detoxifying enzymes. We previously demonstrated that oral administration of the linear furanocoumarins, isopimpinellin and imperatorin, modulated P450 and GST activities in various tissues of mice. The purpose of the present study was to compare a broader range of naturally occurring coumarins (simple coumarins, and furanocoumarins of the linear and angular type) for their abilities to modulate hepatic drug-metabolizing enzymes when administered orally to mice. We now report that all of the different coumarins tested (coumarin, limettin, auraptene, angelicin, bergamottin, imperatorin and isopimpinellin) induced hepatic GST activities, whereas the linear furanocoumarins possessed the greatest abilities to induce hepatic P450 activities, in particular P450 2B and 3A. In both cases, this corresponded to an increase in protein expression of the enzymes. Induction of P4502B10, 3A11, and 2C9 by xenobiotics often is a result of activation of the pregnane X receptor (PXR) and/or constitutive androstane receptor (CAR). Using a pregnane X receptor reporter system, our results demonstrated that isopimpinellin activated both PXR and its human ortholog SXR by recruiting coactivator SRC-1 in transfected cells. In CAR transfection assays, isopimpinellin counteracted the inhibitory effect of androstanol on full-length mCAR, a Gal4-mCAR ligand-binding domain fusion, and restored coactivator binding. Orally administered isopimpinellin induced hepatic mRNA expression of Cyp2b10, Cyp3a11, and GSTain CAR(+/+) wild-type mice. In contrast, the induction of Cyp2b10 mRNA by isopimpinellin was attenuated in the CAR(-/-) mice, suggesting that isopimpinellin induces Cyp2b10 via the CAR receptor. Overall, the current data indicate that naturally occurring coumarins have diverse activities in terms of inducing various xenobiotic metabolizing enzymes based on their chemical structure. | |

| Record name | Isopimpinellin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8477 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Synthetic isopimpinellin (5,8-dimethoxypsoralen), confirmed to contain as impurities only trace quantities at most of psoralen, bergapten (5-methoxypsoralen) and xanthotoxin (8-methoxypsoralen), is not phototoxic when tested in a chick skin bioassay system. These findings are at variance with earlier studies showing isopimpinellin to be phototoxic against chick skin and support the conclusion that isopimpinellin is photobiologically inactive. As recently proposed by others, the several reports of isopimpinellin photoactivity are most likely attributable to contamination by small amounts of highly active psoralens such as bergapten or xanthotoxin. | |

| Record name | Isopimpinellin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8477 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Light yellow fibers | |

CAS No. |

482-27-9 | |

| Record name | Isopimpinellin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=482-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopimpinellin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopimpinellin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401288 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isopimpinellin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=217988 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isopimpinellin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 482-27-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPIMPINELLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20GCF755G6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isopimpinellin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8477 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isopimpinellin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034312 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

151 °C | |

| Record name | Isopimpinellin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034312 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

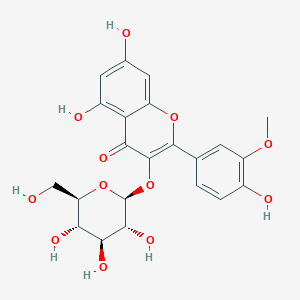

Feasible Synthetic Routes

A: Isopimpinellin is a naturally occurring furanocoumarin found in various plants, particularly those belonging to the Apiaceae and Rutaceae families. These include citrus fruits like limes [], herbs like parsnip [, ], and medicinal plants like Toddalia asiatica [, ].

ANone: this compound has the molecular formula C13H10O5 and a molecular weight of 246.22 g/mol. Key spectroscopic data include:

- IR: Characteristic peaks for carbonyl and aromatic ring systems []

- 1H NMR and 13C NMR: Data confirms the presence of specific proton and carbon environments, including the characteristic furan and coumarin rings [, ]

- Mass Spectrometry: Shows the expected molecular ion peak and fragmentation patterns consistent with its structure [, ]

ANone: this compound exhibits its biological activities primarily through interactions with specific enzymes:

- Cytochrome P450 Inhibition: this compound potently inhibits several cytochrome P450 (CYP) enzymes, particularly CYP1A1, CYP1A2, and CYP1B1 [, , , , , ]. This inhibition occurs through various mechanisms, including competitive inhibition and irreversible inactivation [, ]. As CYP enzymes are involved in the metabolism of various xenobiotics, including the activation of procarcinogens, this compound's inhibitory effect may contribute to its chemopreventive properties.

- Glutathione S-Transferase Induction: Some studies suggest that this compound may induce the activity of glutathione S-transferases (GSTs) [, ]. GSTs play a crucial role in detoxification by conjugating glutathione to xenobiotics, facilitating their elimination. This induction of GSTs may also contribute to the protective effects of this compound against carcinogenesis.

ANone: Research suggests that the biological activities of this compound are influenced by its structure, particularly:

- Substitution at the 5- and 8-positions: The presence and type of substituents at these positions on the furanocoumarin skeleton affect its ability to influence lipid and glucose levels in rats []. For instance, this compound, with methoxy groups at both the 5- and 8-positions, increased glucose levels, whereas oxypeucedanin, with different substituents, decreased them [].

- Linear Furanocoumarin Structure: Compared to simple coumarins, linear furanocoumarins like this compound tend to exhibit more potent inhibition of CYP enzymes and have a greater inhibitory effect on DNA adduct formation by carcinogens like DMBA in animal models [, , ].

A: this compound has been identified as a potent inhibitor of several cytochrome P450 enzymes, particularly CYP1A1, CYP1A2, and CYP1B1 [, , , , , ]. This is significant because:

- Carcinogen Metabolism: CYP1A1 and CYP1B1 are involved in the metabolic activation of polycyclic aromatic hydrocarbons (PAHs) like benzo[a]pyrene (B[a]P) and 7,12-dimethylbenz[a]anthracene (DMBA) []. By inhibiting these enzymes, this compound can block the formation of reactive metabolites that can damage DNA and initiate tumor development [, , , ].

- Drug Metabolism: CYP1A2 is a major enzyme involved in the metabolism of many drugs []. Inhibition of CYP1A2 by this compound can lead to increased plasma concentrations and prolonged half-lives of co-administered drugs, potentially leading to drug interactions [].

ANone: Research on this compound's biological activities suggests potential applications in:

- Cancer Chemoprevention: The ability of this compound to inhibit CYP enzymes involved in carcinogen activation and potentially induce detoxifying GSTs makes it a potential candidate for cancer chemoprevention [, , ].

- Drug Development: Its potent inhibition of specific CYP enzymes makes this compound a valuable tool in drug discovery for studying drug metabolism and potential drug-drug interactions []. Further research could explore its use in developing new therapeutic agents that target CYP enzymes for specific disease conditions.

ANone: While promising, research on this compound is still in its early stages, with limitations including:

ANone: Various analytical methods are employed to characterize and quantify this compound, including:

- High-Performance Liquid Chromatography (HPLC): HPLC, coupled with various detectors like UV-Vis or mass spectrometry, allows for the separation and quantification of this compound in complex mixtures, such as plant extracts and biological samples [, , , , , , ].

- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to identify and quantify this compound in volatile oils and extracts [, , ].

- Thin-Layer Chromatography (TLC): TLC serves as a preliminary method for detecting and identifying this compound in plant materials [].

A: The presence of this compound in apiaceous vegetables and citrus fruits raises questions about its potential impact on human health [, , ]. While its presence in these foods is generally considered safe, its potential to inhibit drug-metabolizing enzymes like CYP1A2 highlights the possibility of food-drug interactions []. Therefore, understanding the levels of this compound in food, individual dietary habits, and potential interactions with medications is essential for assessing any potential risks and benefits.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.